molecular formula C10H18F2N2O2 B13585115 Tert-butyl3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

Tert-butyl3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

Cat. No.: B13585115
M. Wt: 236.26 g/mol
InChI Key: WHSZVXRUTYLIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 1-amino-2,2-difluoroethane under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods: Industrial production of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl 3-aminoazetidine-1-carboxylate: Lacks the difluoroethyl group, which may result in different chemical and biological properties.

    tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of an amino group, leading to different reactivity and applications.

    tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate:

The unique presence of the difluoroethyl group in tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate distinguishes it from these similar compounds, potentially offering enhanced properties for specific applications.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(5-14)7(13)8(11)12/h6-8H,4-5,13H2,1-3H3

InChI Key

WHSZVXRUTYLIIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)F)N

Origin of Product

United States

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